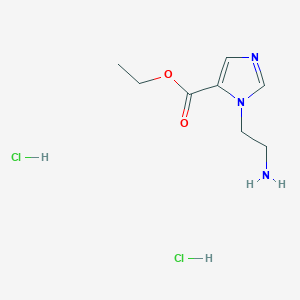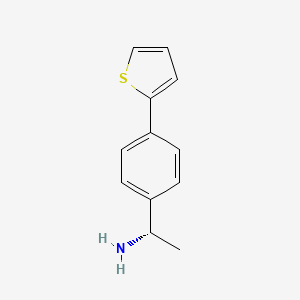
6-(Trifluoromethyl)phthalazin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Trifluoromethyl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinones It is characterized by the presence of a trifluoromethyl group attached to the phthalazinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)phthalazin-1(2H)-one typically involves the use of palladium-catalyzed intramolecular oxidative C–H/C–H cross-coupling reactions. One such method involves the cyclization of N′-methylenebenzohydrazides via electrophilic ortho-palladation and subsequent C-arylation of the carbon–nitrogen double bond . This reaction is carried out under oxidative conditions, often using palladium(II) acetate as the catalyst and a suitable oxidant such as molecular oxygen or a peroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
化学反应分析
Types of Reactions
6-(Trifluoromethyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the phthalazinone core.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of phthalazinone derivatives.
科学研究应用
6-(Trifluoromethyl)phthalazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential neuroprotective and anti-neuroinflammatory properties. It has shown promise in inhibiting nitric oxide and tumor necrosis factor-α production in stimulated human microglia cells.
Materials Science: The unique structural features of the compound make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.
作用机制
The mechanism of action of 6-(Trifluoromethyl)phthalazin-1(2H)-one involves the inhibition of specific molecular targets and pathways. For instance, it has been observed to inhibit the endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These effects are mediated through interactions with key proteins and enzymes involved in these pathways.
相似化合物的比较
Similar Compounds
Phthalazinone: The parent compound without the trifluoromethyl group.
6-Methylphthalazin-1(2H)-one: A derivative with a methyl group instead of a trifluoromethyl group.
6-Chlorophthalazin-1(2H)-one: A derivative with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
6-(Trifluoromethyl)phthalazin-1(2H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its non-fluorinated counterparts.
属性
分子式 |
C9H5F3N2O |
|---|---|
分子量 |
214.14 g/mol |
IUPAC 名称 |
6-(trifluoromethyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-2-7-5(3-6)4-13-14-8(7)15/h1-4H,(H,14,15) |
InChI 键 |
KIAJGOCTROHKJR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=NNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


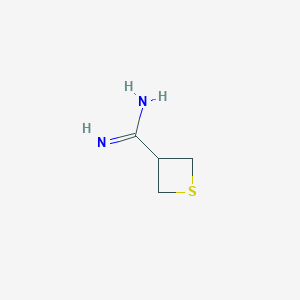
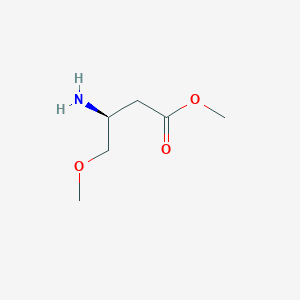
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13203316.png)
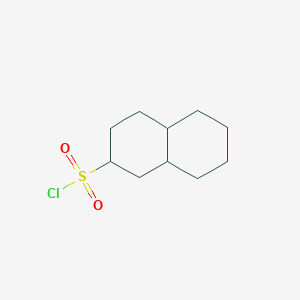
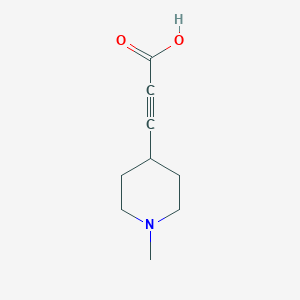
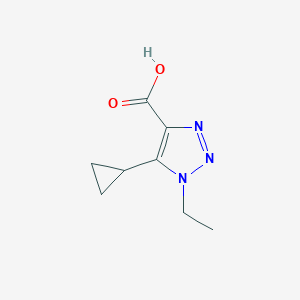
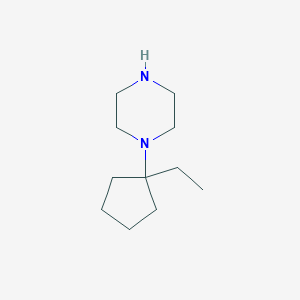


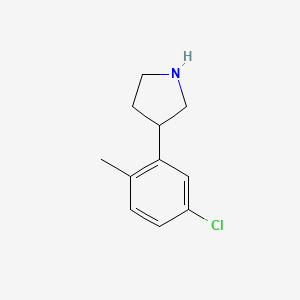
![1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-](/img/structure/B13203359.png)
